Product packaging for (17|A)-9,17-dihydroxyandrost-4-en-3-one(Cat. No.:CAS No. 18841-73-1)

(17|A)-9,17-dihydroxyandrost-4-en-3-one

Cat. No.: B12795033
CAS No.: 18841-73-1
M. Wt: 304.4 g/mol
InChI Key: UKICFXLKLKVHMC-KOUJMVCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Androstane (B1237026) Steroid Family

(17α)-9,17-dihydroxyandrost-4-en-3-one belongs to the androstane steroid family, which serves as the structural backbone for all androgens, or male sex hormones. drugbank.combritannica.com The parent compound, androstenedione (B190577), is a weak androgen and a crucial intermediate in the biosynthesis of more potent androgens like testosterone (B1683101), as well as estrogens such as estrone (B1671321). wikipedia.orgyourhormones.info Androstane derivatives are characterized by a 19-carbon tetracyclic structure. britannica.com Modifications to this core, such as the addition of hydroxyl (-OH) groups, can significantly alter the biological activity of the molecule. nih.govnih.gov

The specific nomenclature of (17α)-9,17-dihydroxyandrost-4-en-3-one indicates an androstane skeleton with a double bond between carbons 4 and 5, a ketone group at carbon 3, and hydroxyl groups at carbons 9 and 17. The "(17α)" designation specifies the stereochemistry of the hydroxyl group at the 17th position, a feature known to influence receptor binding and metabolic stability.

Significance of Hydroxylated Steroid Derivatives in Biochemical Research

Hydroxylation, the addition of a hydroxyl group, is a key chemical modification in steroid metabolism and function. nih.gov This process generally increases the polarity of steroid molecules, which can affect their solubility, transport, and excretion. nih.govwikipedia.org The position of hydroxylation is critical to the biological effect of the steroid. nih.gov For instance, 11β-hydroxylation is essential for the anti-inflammatory activity of corticosteroids, while 16α-hydroxylation is important for some synthetic glucocorticoids. nih.gov

Hydroxylated derivatives of androgens are actively studied for their potential roles in various physiological and pathological processes. The introduction of hydroxyl groups can modulate the androgenic and anabolic activity of the parent compound and can also introduce new biological activities, such as anti-aromatase properties. nih.govwikipedia.org

Overview of Research Trajectories for Dihydroxylated Androstene Structures

Research into dihydroxylated androstene derivatives has followed several paths, primarily focusing on their potential as therapeutic agents and as tools to understand steroid metabolism. Studies have explored how the addition of two hydroxyl groups at different positions on the androstane nucleus affects interactions with steroid receptors and enzymes involved in steroidogenesis. nih.gov For example, derivatives are often synthesized and tested for their ability to inhibit enzymes like aromatase, which is involved in estrogen production and is a target for breast cancer therapy. nih.govnih.gov

Another area of investigation is the cytotoxic effects of these compounds on cancer cell lines. mdpi.com The modification of the steroid nucleus, including through hydroxylation, has been a strategy in the development of potential anti-cancer agents. nih.govmdpi.com Furthermore, understanding the metabolism of synthetic and endogenous androgens often involves the identification and characterization of dihydroxylated metabolites to better comprehend their complete biological lifecycle.

Interactive Data Table: Properties of Related Androstane Derivatives

The following table provides data on compounds structurally related to (17α)-9,17-dihydroxyandrost-4-en-3-one, offering a comparative context for its potential properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
Androstenedione C₁₉H₂₆O₂286.41Endogenous precursor to testosterone and estrone. wikipedia.org
Testosterone C₁₉H₂₈O₂288.42Primary male sex hormone with a 17β-hydroxyl group. pharmacompass.com
Epitestosterone (B28515) C₁₉H₂₈O₂288.42A 17α-hydroxyl epimer of testosterone. nist.gov
4-Hydroxytestosterone (B1222710) C₁₉H₂₈O₃304.42A derivative with hydroxyl groups at C4 and C17. wikipedia.org
Clostebol C₁₉H₂₇ClO₂322.87A 4-chloro derivative of testosterone. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B12795033 (17|A)-9,17-dihydroxyandrost-4-en-3-one CAS No. 18841-73-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18841-73-1

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17S)-9,17-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-16,21-22H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19+/m0/s1

InChI Key

UKICFXLKLKVHMC-KOUJMVCDSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2O)CCC4=CC(=O)CCC43C)O

Origin of Product

United States

Metabolic Fate and Enzymatic Degradation of 17|a 9,17 Dihydroxyandrost 4 En 3 One Derivatives

Phase I Metabolic Transformations

Phase I metabolism introduces or exposes functional groups on the steroid nucleus, slightly increasing polarity and preparing the molecule for Phase II conjugation. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.govwikipedia.org

Oxidative and Reductive Pathways Affecting Hydroxyl and Ketone Groups (e.g., at C3, C17)

The ketone group at carbon 3 (C3) and the hydroxyl group at carbon 17 (C17) of the androstane (B1237026) skeleton are primary targets for oxidative and reductive enzymes. nih.gov Hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs) are the main enzyme families responsible for these reversible reactions, regulating the biological activity of the steroid. nih.gov

For a compound like (17α)-9,17-dihydroxyandrost-4-en-3-one, the 3-keto group can be reduced to a 3-hydroxyl group, and the 17-hydroxyl group can be oxidized to a 17-keto group. The direction of these reactions—oxidation or reduction—is heavily dependent on the specific HSD isoform present in the tissue and the availability of cofactors like NAD(P)+/NAD(P)H. nih.gov For instance, the conversion of androstenedione (B190577) to testosterone (B1683101) is a classic example of the reduction of a 17-keto group, a reaction catalyzed by 17β-HSD. nih.gov Conversely, the oxidation of testosterone back to androstenedione also occurs. nih.gov These transformations at the C3 and C17 positions are critical in modulating the androgenic activity of the molecule before final inactivation and excretion.

Table 1: Key Enzymes in Phase I Oxidation and Reduction

Enzyme Family Specific Enzyme Examples Action on (17α)-9,17-dihydroxyandrost-4-en-3-one Potential Metabolite
Aldo-keto reductases (AKR) AKR1C family Reduction of the C3-ketone group (17α)-3,9,17-trihydroxyandrost-4-ene

Hydroxylation at Alternative Carbon Positions (e.g., C6, C11, C12, C15, C16, C19)

Beyond the modifications at C3 and C17, the steroid nucleus of (17α)-9,17-dihydroxyandrost-4-en-3-one is a substrate for various cytochrome P450 (CYP) enzymes, which catalyze hydroxylation at multiple other carbon atoms. nih.gov This process further increases the polarity of the steroid.

Common sites for hydroxylation on the androstane core include positions C6, C11, C12, C15, C16, and C19. nih.gov For example, the metabolism of androstenedione is known to produce 6α-hydroxy-androstenedione, a minor metabolite that serves as a biomarker in doping control. nih.gov Similarly, CYP11B1 can introduce a hydroxyl group at the C11 position. nih.gov It is highly probable that (17α)-9,17-dihydroxyandrost-4-en-3-one undergoes similar transformations, leading to a variety of polyhydroxylated derivatives. The specific isoform of the CYP enzyme present in the tissue (e.g., liver, adrenal glands) determines the position and stereochemistry of the new hydroxyl group.

Table 2: Potential Hydroxylation Reactions in Phase I

Enzyme Family Action on (17α)-9,17-dihydroxyandrost-4-en-3-one Potential Metabolite Example
Cytochrome P450 (CYP) Hydroxylation at C6 (17α)-6,9,17-trihydroxyandrost-4-en-3-one
Cytochrome P450 (CYP) Hydroxylation at C11 (17α)-9,11,17-trihydroxyandrost-4-en-3-one

Dehydrogenation and Isomerization Reactions

Dehydrogenation and isomerization are additional enzymatic processes that can alter the structure of steroid hormones. nih.gov One of the most significant reactions in steroid biosynthesis is the conversion of Δ5-steroids to Δ4-steroids, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B). nih.gov Since (17α)-9,17-dihydroxyandrost-4-en-3-one already possesses the Δ4-en-3-one structure characteristic of active androgens like testosterone, this specific isomerization would not occur. nih.govnih.gov

However, other dehydrogenation reactions are possible. The interconversion between hydroxyl and keto groups at various positions, as discussed in section 3.1.1, is a form of dehydrogenation (or its reverse, hydrogenation). nih.gov Furthermore, while less common for this steroid class, enzymatic reactions could potentially introduce new double bonds at other positions in the steroid nucleus, leading to further structural diversification of metabolites.

Phase II Metabolic Conjugation Pathways

Following Phase I transformations, the modified steroid derivatives, now bearing multiple hydroxyl groups, enter Phase II metabolism. nih.govnih.gov This phase involves conjugation, where a large, polar, and often anionic group is attached to the steroid, rendering it highly water-soluble and readily excretable in urine or bile. wikipedia.orgdrughunter.com

Glucuronidation and Sulfation of Hydroxyl Groups

The principal Phase II pathways for steroids are glucuronidation and sulfation. nih.govnih.gov

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group on the steroid. cas.czresearchgate.net This is a major pathway for the elimination of androgens and their metabolites. cas.cz

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. nih.govyoutube.com

For (17α)-9,17-dihydroxyandrost-4-en-3-one and its Phase I metabolites, the hydroxyl groups at C9, C17, and any other positions introduced during Phase I (e.g., C3, C6, C11) are potential sites for conjugation. nih.govnih.gov The attachment of these large, charged moieties effectively terminates the biological activity of the steroid and facilitates its transport out of cells and subsequent elimination from the body. nih.gov

Stereochemical Preference in Conjugate Formation

The enzymes responsible for Phase II conjugation often exhibit significant stereochemical preference. The orientation (alpha or beta) of a hydroxyl group on the steroid ring can dramatically influence whether it serves as a substrate for a particular UGT or SULT isoform, and the rate at which the conjugation occurs. nih.gov

For example, different UGT isoforms have distinct preferences for the position and stereochemistry of the hydroxyl group they target. Some SULT enzymes, like SULT2A1, demonstrate considerable substrate plasticity, allowing them to sulfate (B86663) hydroxyl groups at various positions on the steroid A-ring and beyond. nih.gov In the case of (17α)-9,17-dihydroxyandrost-4-en-3-one, the specific stereochemistry of the hydroxyl groups at C9 and C17, as well as those formed during Phase I metabolism, would dictate which specific UGT and SULT isoforms are primarily responsible for its conjugation. This enzymatic selectivity results in the formation of specific glucuronide and sulfate conjugates that are then excreted.

Table 3: Phase II Conjugation Pathways

Conjugation Pathway Enzyme Family Action on Hydroxyl Groups Resulting Conjugate Example
Glucuronidation UDP-glucuronosyltransferases (UGTs) Attachment of glucuronic acid (17α)-9-hydroxyandrost-4-en-3-one-17-glucuronide

Comparative Metabolism of (17α)-9,17-dihydroxyandrost-4-en-3-one with other Hydroxylated Androstene Derivatives

The metabolic fate of androstenedione and its derivatives is a complex process involving a variety of enzymatic reactions that alter their biological activity. While direct metabolic studies on (17α)-9,17-dihydroxyandrost-4-en-3-one are not extensively available in the public domain, a comparative analysis with other hydroxylated androstene derivatives can provide significant insights into its probable biotransformation pathways. The metabolism of these steroids is primarily characterized by hydroxylation, reduction, and dehydrogenation reactions, often carried out by microbial enzymes, which are instrumental in the production of pharmaceutically valuable steroid intermediates. researchfloor.orgnih.govcsjmu.ac.in

Microbial transformation is a key process for the structural modification of steroids, offering high regio- and stereospecificity that is often difficult to achieve through chemical synthesis. slideshare.netwjpls.org Filamentous fungi, in particular, are known for their diverse catalytic activities towards steroids. nih.govnih.gov The core structure of androstenedione is susceptible to hydroxylation at various positions, including 7α, 7β, 11α, and 14α, leading to a range of hydroxylated derivatives. nih.gov

One of the most studied hydroxylated derivatives is 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD), a crucial intermediate in the synthesis of glucocorticoid drugs. nih.govnih.gov The production of 9-OHAD is often achieved through the microbial degradation of phytosterols (B1254722) by bacteria such as Mycobacterium neoaurum. sci-hub.boxbohrium.com The presence of the 9α-hydroxyl group significantly influences the subsequent metabolism of the steroid. For instance, 9-OHAD is a known substrate for 3-ketosteroid-Δ1-dehydrogenases (KstDs), enzymes that introduce a double bond between C1 and C2 of the steroid A-ring. nih.govnih.govresearchgate.net This dehydrogenation can lead to the degradation of the steroid nucleus. nih.gov It is plausible that (17α)-9,17-dihydroxyandrost-4-en-3-one, also possessing a 9α-hydroxyl group, could undergo a similar degradation pathway.

The metabolism of androstenedione in human tissues involves conversion to testosterone by 17β-hydroxysteroid dehydrogenase and to other metabolites such as 5α-androstane-3,17-dione. nih.gov The introduction of a hydroxyl group, as seen in 4-hydroxytestosterone (B1222710) (4,17β-dihydroxyandrost-4-en-3-one), results in a compound with altered anabolic and androgenic properties. wikipedia.org

The enzymatic machinery of various microorganisms can produce a wide array of hydroxylated androstenedione metabolites. The following table summarizes the biotransformation of androst-4-ene-3,17-dione (AD) by different fungal species, highlighting the diversity of hydroxylated products formed.

Table 1: Microbial Transformation of Androst-4-ene-3,17-dione (AD) by Various Fungi

Fungal SpeciesPrimary Transformation ProductsReference
Fusarium solani BH103117α-oxa-D-homo-androst-1,4-diene-3,17-dione (testolactone) informahealthcare.com
Aspergillus awamori MH1811α-hydroxyandrost-4-ene-3,17-dione (11α-OH-AD) informahealthcare.comtandfonline.com
Mucor circinelloides W12Multiple hydroxylated derivatives tandfonline.com
Selected Ascomycota and Zygomycota strains7α-, 7β-, 11α-, and 14α-hydroxylated derivatives; 17β-reduced and 1(2)-dehydrogenated androstanes nih.gov
Fungi from cultural heritage sitesA total of 33 different steroid metabolites were characterized. nih.govmdpi.com

The metabolism of 9-OHAD is of particular interest for a comparative analysis. Studies on Mycobacterium fortuitum have identified several 3-ketosteroid-Δ1-dehydrogenases (KstDs) that are responsible for the degradation of 9-OHAD. KstD2, in particular, exhibits high catalytic activity towards C9 hydroxylated steroids. nih.govresearchgate.net This suggests that the 9α-hydroxyl group in (17α)-9,17-dihydroxyandrost-4-en-3-one would likely make it a substrate for similar enzymes, leading to A-ring dehydrogenation and potential degradation.

The following table presents a comparative overview of the key enzymes involved in the metabolism of androstenedione and its 9α-hydroxylated derivative, providing a basis for predicting the metabolic fate of (17α)-9,17-dihydroxyandrost-4-en-3-one.

Table 2: Key Enzymes in the Metabolism of Androstenedione and 9α-Hydroxyandrost-4-ene-3,17-dione (9-OHAD)

EnzymeSubstrate(s)ReactionSignificanceReference
17β-Hydroxysteroid dehydrogenase (17β-HSD)AndrostenedioneReduction of the 17-keto group to a 17β-hydroxyl group, forming testosterone.Key step in androgen biosynthesis. oup.com
5α-ReductaseAndrostenedione, TestosteroneReduction of the Δ4-double bond.Forms more potent androgens like dihydrotestosterone. nih.gov
Aromatase (CYP19A1)Androstenedione, TestosteroneAromatization of the A-ring to form estrogens (estrone and estradiol).Crucial for estrogen biosynthesis. nih.gov
3-Ketosteroid-9α-hydroxylase (Ksh)AndrostenedioneHydroxylation at the C9α position to form 9-OHAD.A key step in the microbial production of glucocorticoid precursors. sci-hub.box
3-Ketosteroid-Δ1-dehydrogenase (KstD)9-OHAD, AndrostenedioneIntroduction of a C1-C2 double bond in the A-ring.Leads to the degradation of 9-OHAD. KstD2 shows higher activity on 9-hydroxylated steroids. nih.govnih.govresearchgate.net

Enzymatic Systems and Mechanisms in Steroid Transformation

Cytochrome P450 Enzymes (CYPs) and Related Monooxygenases in Hydroxylations

Hydroxylation is a critical step in modifying the biological activity, solubility, and subsequent metabolic fate of steroids. This reaction is primarily catalyzed by Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases. However, other enzymes, such as Rieske monooxygenases, also play a crucial role in specific steroid hydroxylations.

The formation of (17|A)-9,17-dihydroxyandrost-4-en-3-one from an androst-4-en-3-one (B577213) precursor requires hydroxylations at two distinct positions, C9 and C17. The hydroxylation at C9 is a key step in the bacterial degradation of steroids.

3-Ketosteroid 9α-hydroxylase (KshAB): The primary enzyme responsible for the regioselective hydroxylation at the C9 position of ketosteroids is the 3-ketosteroid 9α-hydroxylase (KshAB). nih.govnih.gov This enzyme is not a classical P450 but a Rieske-type non-heme iron monooxygenase. It is a key enzyme in the aerobic degradation pathway of cholesterol and other steroids in various bacteria, including species of Rhodococcus and Mycobacterium. nih.gov KshAB catalyzes the introduction of a hydroxyl group at the 9α-position of 4-ene-3-oxosteroids, such as androst-4-ene-3,17-dione (AD), to produce 9α-hydroxyandrost-4-ene-3,17-dione (9OH-AD). nih.gov This 9α-hydroxylated product is often unstable and serves as a prelude to the cleavage of the steroid's B-ring, a central step in steroid catabolism by these microorganisms. nih.gov

While direct C17 hydroxylation by a P450 on an androstane (B1237026) skeleton is less common than redox changes at this position, various microbial CYPs are renowned for their ability to hydroxylate the steroid nucleus at numerous other positions. For instance, the fungus Aspergillus awamori can hydroxylate androst-4-ene-3,17-dione to produce 11α-hydroxyandrost-4-ene-3,17-dione. nih.gov Other fungal species from Fusarium and Aspergillus genera are known to introduce hydroxyl groups at the C7, C11, and C14 positions of androstenedione (B190577). nih.govresearchgate.net The enzyme P-450lun from Cochliobolus lunatus exhibits 14α-hydroxylase activity on progesterone (B1679170). mdpi.com These examples underscore the vast catalytic diversity within the P450 superfamily for steroid modification.

The formation of the 17-hydroxyl group in the target compound is typically achieved not by direct hydroxylation of a C-H bond, but through the reduction of a 17-keto group, a reaction catalyzed by hydroxysteroid dehydrogenases (discussed in section 4.2).

Table 1: Examples of Monooxygenases in Steroid Hydroxylation

Enzyme SystemSource Organism ExampleSubstratePrimary ProductReference
3-Ketosteroid 9α-hydroxylase (KshAB)Rhodococcus ruberAndrost-4-ene-3,17-dione (AD)9α-Hydroxyandrost-4-ene-3,17-dione (9OH-AD) nih.govnih.gov
CYP (unspecified)Aspergillus awamori MH18Androst-4-ene-3,17-dione (AD)11α-Hydroxyandrost-4-ene-3,17-dione nih.gov
CYP (unspecified)Aspergillus nidulansAndrost-4-ene-3,17-dione (AD)11α-Hydroxy-AD and 7β-Hydroxy-AD nih.gov
P-450lun (CYP)Cochliobolus lunatusProgesterone14α-Hydroxyprogesterone mdpi.com
P450-BM3 MutantEngineered Bacillus megateriumTestosterone (B1683101)7β-Hydroxytestosterone nih.govresearchgate.net

A hallmark of Cytochrome P450 enzymes is their ability to perform C-H activation at specific, often non-activated, positions on a substrate with high regio- and stereoselectivity. researchgate.netacs.org This selectivity is dictated by the architecture of the enzyme's active site, which orients the steroid substrate in a precise manner relative to the reactive heme-iron-oxygen species. The specific amino acid residues lining the active site pocket determine how the substrate binds, controlling which C-H bond is presented for oxidation. rsc.org

The bacterial enzyme P450-BM3 from Bacillus megaterium is a well-studied model for understanding and engineering P450 selectivity. While the wild-type enzyme does not typically accept steroids, simple mutations (e.g., F87A) can open the active site to accommodate them. acs.org Further directed evolution and protein engineering of P450-BM3 have generated mutants capable of hydroxylating testosterone and other steroids at various positions, such as C2, C7, C15, or C16, with high selectivity. nih.govresearchgate.netresearchgate.netacs.org For example, starting with a mutant that produced a mixture of 2β- and 15β-hydroxytestosterone, iterative saturation mutagenesis yielded new variants that were 96-97% selective for either one of these positions. researchgate.net This demonstrates that subtle changes in the active site can dramatically shift the position of hydroxylation, highlighting the enzyme's control over regioselectivity. acs.org Similarly, the stereoselectivity (e.g., producing a β-hydroxyl over an α-hydroxyl) is also governed by the precise geometry of the enzyme-substrate complex. nih.gov

Hydroxysteroid Dehydrogenases (HSDs) in Redox Conversions

Hydroxysteroid dehydrogenases (HSDs) are a group of NAD(P)(H)-dependent oxidoreductases that catalyze the reversible interconversion between hydroxyl and ketone groups on the steroid nucleus. nih.gov These enzymes are crucial for activating or inactivating steroid hormones and are defined by their positional and stereospecificity.

HSDs are critical for modulating the functional groups at the C3 and C17 positions of the androstane skeleton.

C17 Position: The conversion between a 17-ketone (like in androstenedione) and a 17β-hydroxyl group (like in testosterone) is a pivotal reaction in androgen biosynthesis, catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.orgresearchgate.net There are multiple isoforms of 17β-HSD, each with specific tissue expression and preferred reaction direction. wikipedia.orgnih.gov For instance, 17β-HSD type 3 is the primary enzyme in the testes responsible for reducing androstenedione to testosterone, thus producing an active androgen. nih.govbioscientifica.com Conversely, 17β-HSD type 2 primarily catalyzes the oxidative direction, converting testosterone back to androstenedione, thereby inactivating the potent androgen. wikipedia.orgnih.gov The formation of a 17-hydroxyl group on a 9-hydroxy-androstene backbone would rely on the reductive activity of a suitable HSD isoform acting on a 9-hydroxy-17-keto precursor.

C3 Position: 3β-Hydroxysteroid dehydrogenases (3β-HSDs) are essential for the biosynthesis of most steroid hormones. These enzymes catalyze the conversion of 3β-hydroxy-Δ5-steroids to the corresponding 3-keto-Δ4-steroids, a required step for producing progesterone, androgens, estrogens, and corticosteroids.

Table 2: Selected 17β-Hydroxysteroid Dehydrogenase Isoforms and Their Functions

Enzyme IsoformGenePrimary Reaction DirectionExample ConversionReference
17β-HSD Type 1HSD17B1ReductiveEstrone (B1671321) → Estradiol nih.gov
17β-HSD Type 2HSD17B2OxidativeTestosterone → Androstenedione wikipedia.orgnih.gov
17β-HSD Type 3HSD17B3ReductiveAndrostenedione → Testosterone wikipedia.orgnih.gov
17β-HSD Type 5AKR1C3ReductiveAndrostenedione → Testosterone wikipedia.orgnih.gov

HSD-catalyzed reactions are characterized by a high degree of stereospecificity. nih.gov This specificity applies to both the substrate's hydroxyl group orientation and the hydride transfer from the nicotinamide (B372718) cofactor (NADH or NADPH).

Enzymes are specific for either the α- or β-configuration of the hydroxyl group on the steroid ring. For example, a 17β-HSD will specifically reduce a 17-ketone to a 17β-alcohol or oxidize a 17β-alcohol to a 17-ketone, without acting on the 17α-epimer. nih.gov This ensures the production of biologically specific isomers.

Furthermore, the hydrogen transfer from the dihydronicotinamide ring of the cofactor is also stereospecific. For instance, bovine testicular 20α-HSD was shown to catalyze the transfer of the 4A-hydrogen (pro-R) from the NADH or NADPH cofactor to the steroid substrate. nih.gov This precise control of hydride transfer is a fundamental aspect of the enzyme's catalytic mechanism and is consistent across the HSD family, although the preference for the A-side or B-side of the cofactor can vary between different enzyme superfamilies (e.g., AKR vs. SDR). nih.gov

Other Enzyme Classes Involved in Steroid Metabolism

Besides CYPs and HSDs, several other enzyme classes can act on androst-4-en-3-one and its derivatives, creating a network of competing metabolic pathways.

5α-Reductase: This enzyme catalyzes the irreversible reduction of the double bond between C4 and C5 in Δ4-3-ketosteroids. nih.gov It converts androstenedione into 5α-androstanedione and testosterone into the more potent androgen 5α-dihydrotestosterone (DHT). nih.govyoutube.com This pathway represents a significant route for androgen metabolism, particularly in tissues like the prostate and skin, and its activity can divert substrate away from other transformations like aromatization or hydroxylation. nih.gov

Aromatase (CYP19A1): Aromatase is a unique Cytochrome P450 enzyme that catalyzes the conversion of androgens into estrogens. It acts on androstenedione to produce estrone and on testosterone to produce estradiol. nih.govoup.com The reaction involves three successive hydroxylations of the C19-methyl group, followed by its elimination and the aromatization of the A-ring. oup.com Aromatase activity, present in tissues such as gonads, fat, and brain, is a major metabolic fate for androstenedione and directly competes with pathways leading to other androgenic or hydroxylated metabolites. oup.comwikipedia.orgnih.gov

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the insertion of an oxygen atom adjacent to a ketone, converting cyclic ketones into lactones. wikipedia.org Several microbial BVMOs can act on the D-ring of 17-ketosteroids like androstenedione. nih.gov This oxidation breaks the C13-C17 bond, expanding the five-membered D-ring into a six-membered δ-lactone, forming a product known as testololactone. nih.govwikipedia.orgnih.gov This represents an irreversible, degradative pathway for androstenedione, distinct from the functional modifications of hydroxylation or redox conversion. acs.org

Structure Activity Relationships Sar and Biological Interactions of Androst 4 En 3 One Derivatives

Influence of 9-Hydroxyl Group on Steroid Conformation and Receptor Binding Affinity

The introduction of a hydroxyl group at the C-9 position of the androst-4-en-3-one (B577213) backbone, creating compounds like 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD), serves as a critical modification in the synthesis of potent corticosteroids. nih.govnih.gov 9-OHAD is a key intermediate in the production of glucocorticoid drugs such as dexamethasone (B1670325) and betamethasone (B1666872). nih.gov The presence of the 9α-hydroxyl group significantly influences the steroid's interaction with metabolic enzymes. For instance, certain 3-Ketosteroid-Δ1-dehydrogenases (KstD), which are responsible for steroid degradation, show differential activity based on this substitution. KstD2, an enzyme found in Mycobacterium fortuitum, exhibits a much higher catalytic activity for C9-hydroxylated steroids compared to their non-hydroxylated counterparts, whereas the KstD3 isozyme shows the opposite preference. nih.gov

Impact of 17-Hydroxyl Group Stereochemistry (alpha vs. beta) on Receptor Interactions

The stereochemistry of the hydroxyl group at the C-17 position—whether it is oriented below the plane of the steroid ring (alpha, α) or above it (beta, β)—is a major determinant of biological activity. This is clearly demonstrated by comparing the receptor interactions of 17α- and 17β-hydroxylated androstane (B1237026) derivatives. nih.gov The human body produces both testosterone (B1683101) (a 17β-hydroxy steroid) and its natural isomer, epitestosterone (B28515) (a 17α-hydroxy steroid). nist.govresearchgate.net

Studies comparing the ability of C-17 epimers to activate various steroid receptors reveal drastic differences in efficacy. nih.gov

Androgen Receptor (AR): The 17β-hydroxyl configuration is strongly favored for AR activation. One study found that 17β-androstenediol (17β-AED) had approximately one-fifth the activity of testosterone in activating the human AR. nih.gov In stark contrast, its epimer, 17α-androstenediol (17α-AED), was significantly less active, showing only 1/60th the activity of testosterone. nih.gov This highlights the precise structural requirement for effective binding and activation of the androgen receptor. nih.gov

Estrogen Receptor (ER): A similar preference for the 17β configuration is seen with estrogen receptors. The 17β-AED epimer is a more potent activator of the ERβ than the 17α-AED epimer. nih.gov Compared to the potent endogenous estrogen 17β-estradiol, 17β-AED had 1/282nd the ability to activate ERβ, while 17α-AED's ability was drastically lower at 1/7609th that of 17β-estradiol. nih.gov

Glucocorticoid Receptor (GR): The stereochemistry at C-17 also influences interactions with the GR. When tested for their ability to activate the dexamethasone-bound human GR, 17β-AED produced a stronger activation than 17α-AED, indicating that the β-orientation leads to a more favorable interaction. nih.gov

Membrane Progesterone (B1679170) Receptor α (mPRα): The trend continues with other receptor types. Testosterone (17β-hydroxy) exhibits a higher binding affinity for mPRα (Relative Binding Affinity [RBA] 22.4%) than its isomer 17-epitestosterone (17α-hydroxy), which has an RBA of only 2.8%. nih.gov

These findings collectively demonstrate that the spatial orientation of the C-17 hydroxyl group is critical for establishing the specific hydrogen bonds and van der Waals interactions within the ligand-binding domains of various steroid receptors, thereby controlling the potency and type of hormonal response.

Table 1: Influence of C-17 Hydroxyl Stereochemistry on Receptor Activation Activation relative to a potent reference agonist (Testosterone for AR, 17β-Estradiol for ERβ).

CompoundC-17 OH PositionReceptorRelative ActivitySource
17β-Androstenediol (17β-AED)Beta (β)Androgen Receptor (AR)~20% of Testosterone nih.gov
17α-Androstenediol (17α-AED)Alpha (α)Androgen Receptor (AR)~1.7% of Testosterone nih.gov
17β-Androstenediol (17β-AED)Beta (β)Estrogen Receptor β (ERβ)~0.35% of 17β-Estradiol nih.gov
17α-Androstenediol (17α-AED)Alpha (α)Estrogen Receptor β (ERβ)~0.013% of 17β-Estradiol nih.gov

Effects of Additional Substituents (e.g., cyano, ethynyl (B1212043), methyl groups) on Enzymatic Processing and Receptor Binding

Beyond the hydroxyl groups at C-9 and C-17, the addition of other chemical moieties at various positions on the androst-4-en-3-one structure can fine-tune its biological properties. These substituents can alter receptor binding affinity, change the mode of action from agonist to antagonist, and influence the rate and pathway of enzymatic metabolism.

Substitutions around the A-ring of the steroid have been shown to impact enzymatic processing, particularly by aromatase, the enzyme that converts androgens to estrogens. The introduction of various 4-substituted derivatives, including those with alkyl and aryl groups, can produce effective competitive inhibitors of aromatase. nih.gov This suggests the presence of a hydrophobic pocket in the enzyme's active site near the C-4 position of the steroid substrate. nih.gov

Modifications to the steroid's core structure are a common strategy to enhance therapeutic activity. For example:

Methyl Groups: Adding a methyl group at the 6α-position of prednisolone (B192156) results in a compound with somewhat greater glucocorticoid activity. uomustansiriyah.edu.iq

Halogens: Introducing a fluorine atom at the 9α position dramatically increases both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq A chlorine atom can also be added, as in 4-chloro-17β-hydroxyandrost-4-en-3-one. nist.gov

Unsaturation: Creating a double bond between C-1 and C-2 in the A-ring, as seen in the conversion of hydrocortisone (B1673445) to prednisolone, enhances glucocorticoid activity and slows metabolic breakdown. uomustansiriyah.edu.iq

Large Side Chains: Attaching larger functional groups is also possible. A biotinylated hexylamide chain has been successfully added at the 7α-position of testosterone. nih.gov This modification allows the steroid to be used as a tool in affinity chromatography to purify antibodies, indicating that while the addition is substantial, it is positioned in a way that does not completely abolish interaction with specific binding proteins. nih.gov

Analytical Methodologies for Research on 17|a 9,17 Dihydroxyandrost 4 En 3 One and Its Metabolites

Chromatographic Techniques for Separation and Purification

Due to the structural similarity among various steroids and their metabolites, chromatographic separation is an essential prerequisite for accurate analysis. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are pivotal for the isolation and purification of (17α)-9,17-dihydroxyandrost-4-en-3-one and its metabolic products from biological samples. nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for steroid analysis, offering excellent separation and quantification capabilities. nih.gov Reversed-phase (RP) HPLC is the most common mode used, typically employing octadecyl silica (B1680970) (C18) columns as the stationary phase. nih.gov The separation selectivity is finely tuned by adjusting the composition of the mobile phase, which often consists of acetonitrile (B52724) and water gradients. oup.com For enhanced detection of steroids that lack a natural fluorophore, derivatization can be employed to couple the analyte with a fluorescent tag, significantly increasing sensitivity when using a fluorescence detector (FLD). nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (sub-2µm), offers faster analysis times and higher peak capacity compared to conventional HPLC, making it highly suitable for separating complex mixtures of steroid conjugates. nih.gov

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is considered a gold standard for comprehensive steroid profiling due to its high chromatographic resolution. mdpi.commdpi.com It is especially powerful for separating isomeric compounds and identifying unknown metabolites. mdpi.comnih.gov Steroids, including hydroxylated and ketonic forms like (17α)-9,17-dihydroxyandrost-4-en-3-one, often require derivatization to increase their volatility and thermal stability for GC analysis. mdpi.comdiva-portal.org This typically involves the silylation of hydroxyl groups and sometimes methoxylation of ketone groups. mdpi.comdiva-portal.org The choice of derivatization agent and reaction conditions is critical to achieving complete conversion and avoiding the formation of by-products. nagoya-u.ac.jp

Thin-Layer Chromatography (TLC): TLC is a valuable and cost-effective method for the qualitative analysis and separation of steroids. nih.govnih.govanalis.com.my It allows for the simultaneous analysis of multiple samples and is often used for initial screening or to optimize separation conditions for column chromatography. nih.govanalis.com.my Both normal-phase and reversed-phase TLC can be effectively applied to separate steroid derivatives. analis.com.my For instance, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) has been successfully used to separate various testosterone (B1683101) derivatives on silica gel plates. nih.gov

Comparison of Chromatographic Techniques:

TechniquePrimary ApplicationSample PreparationKey AdvantagesKey Limitations
HPLC/UHPLC Quantitative analysis of parent compound and known metabolites. nih.govnih.govOften requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govHigh throughput, excellent for conjugated steroids, non-destructive. nih.govnih.govMay have lower resolution for some isomers compared to GC. nih.gov
GC Comprehensive profiling, identification of unknown metabolites, isomer separation. mdpi.comRequires hydrolysis of conjugates and chemical derivatization to increase volatility. mdpi.comdiva-portal.orgHigh resolution, high sensitivity, extensive spectral libraries for identification. mdpi.comnih.govDestructive, time-consuming sample preparation. nih.gov
TLC Qualitative screening, method development, and purification. nih.govnih.govMinimal sample preparation required. nih.govRapid, inexpensive, simultaneous analysis of many samples. nih.govanalis.com.myPrimarily qualitative, lower resolution and sensitivity than HPLC or GC. nih.gov

Spectroscopic Techniques for Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to definitively determine the chemical structure of (17α)-9,17-dihydroxyandrost-4-en-3-one and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the complete stereochemical and structural analysis of steroids. nih.gov High-field ¹H NMR can provide detailed information on the chemical shifts and coupling constants of virtually all protons in the steroid nucleus, allowing for the determination of the position and stereochemistry of functional groups like hydroxyls. rsc.orgmdpi.com Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning complex, overlapping proton signals and establishing through-bond and through-space correlations, respectively. rsc.org ¹³C NMR provides information on the carbon skeleton, and its combination with ¹H NMR through techniques like HSQC (Heteronuclear Single Quantum Coherence) allows for unambiguous assignment of both proton and carbon signals. researchgate.net These methods are critical for differentiating between isomers, such as those with different hydroxyl group positions or stereochemistry.

Mass Spectrometry (MS): MS is the ideal reference technique for steroid detection due to its high specificity and sensitivity. nih.gov When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information. nih.gov

GC-MS: Electron impact (EI) is a common ionization technique in GC-MS, which produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. nih.gov The fragmentation of the steroid nucleus provides structural information.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for steroid analysis, offering high selectivity and the ability to analyze multiple compounds in a single run without derivatization. nih.govnih.gov Electrospray ionization (ESI) is frequently used. Tandem MS (MS/MS) experiments involve selecting a precursor ion (e.g., the molecular ion of the steroid) and fragmenting it to produce characteristic product ions, which enhances specificity and allows for accurate quantification.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For a compound like (17|A)-9,17-dihydroxyandrost-4-en-3-one, IR spectra would show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups. nih.govresearchgate.net The exact position of these bands can offer clues about the chemical environment, such as hydrogen bonding. spiedigitallibrary.org While IR is less commonly used for primary quantification, it is a valuable tool for confirming the presence of key functional groups and for studying conformational properties, sometimes in combination with theoretical calculations. researchgate.netresearchgate.net

Radiometric and Immunological Assays for Quantification and Pathway Tracing in Research Studies

While chromatographic and spectroscopic methods provide detailed structural information, radiometric and immunological assays offer high sensitivity for quantification and are valuable for tracing metabolic pathways.

Radiometric Assays: Radioimmunoassays (RIAs) were among the first methods developed for quantifying steroid hormones in biological fluids. nih.gov These competitive binding assays involve a radioactively labeled antigen (steroid) competing with the unlabeled steroid from a sample for a limited number of antibody binding sites. nih.gov By measuring the radioactivity of the bound fraction, the concentration of the steroid in the sample can be determined. The use of labeled precursors is also instrumental in metabolic studies to trace the conversion of a parent compound into its various metabolites, providing direct insight into biochemical pathways. nih.gov

Immunological Assays: Modern immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA), have largely replaced RIAs due to safety and convenience. nih.govnih.gov These assays are based on the highly specific binding of an antibody to the target steroid. nih.gov

Principle: In a competitive immunoassay, the steroid in the sample competes with a labeled steroid (e.g., enzyme-labeled) for binding to a specific antibody. The amount of signal generated is inversely proportional to the concentration of the steroid in the sample. nih.gov

Application: Immunoassays are widely used in clinical and research settings for the routine measurement of steroid hormones like androstenedione (B190577) due to their simplicity, low cost, and potential for full automation. nih.govidsplc.com However, a significant limitation is the potential for cross-reactivity, where the antibody may bind to structurally similar steroids or metabolites, leading to overestimated results. nih.gov Therefore, results from immunoassays, especially for novel metabolites, often require confirmation by a more specific method like LC-MS/MS. nih.govnih.gov

Development of Robust Analytical Protocols for Steroid Research

The complexity of steroid analysis necessitates the development and validation of robust analytical protocols to ensure reliable and reproducible results. tandfonline.comsigmaaldrich.com A robust method should be accurate, precise, selective, and sensitive enough to measure physiological concentrations in various biological matrices. nih.gov

Key Steps in Protocol Development:

Sample Preparation: This is a critical step to extract the analytes of interest and remove interfering substances from the matrix (e.g., plasma, urine). nih.gov Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govsigmaaldrich.comyoutube.com The choice of method depends on the analyte's properties and the complexity of the sample.

Chromatographic Separation: Optimization of the stationary and mobile phases is crucial to achieve adequate separation of the target compound from its isomers and other structurally related steroids. sigmaaldrich.com For example, achieving baseline separation of isobaric steroids (compounds with the same mass) may require longer columns or specialized chromatographic techniques. sigmaaldrich.com

Mass Spectrometry Optimization: For MS-based methods, parameters such as ionization source settings (e.g., capillary voltage, desolvation temperature) and collision energies for MS/MS transitions must be optimized to maximize signal intensity and specificity for each analyte.

Method Validation: A developed method must be rigorously validated according to established guidelines. mdpi.com Validation typically assesses linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and matrix effects. mdpi.comsigmaaldrich.com This ensures that the method is fit for its intended purpose.

The integration of advanced chromatographic techniques with high-resolution mass spectrometry (HRMS) and the development of highly specific immunoassays are continuously improving the ability to conduct comprehensive steroid research. nih.govwada-ama.org Such robust protocols are essential for accurately profiling the metabolites of compounds like (17α)-9,17-dihydroxyandrost-4-en-3-one and elucidating their biological significance. mdpi.comnih.gov

Advanced Research Directions and Challenges in Steroid Chemistry

Elucidation of Novel and Underexplored Steroid Metabolism Pathways

The landscape of steroid metabolism is vast and complex, with many pathways still not fully characterized. nih.gov The biosynthesis and transformation of steroids are governed by a host of enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. nih.gov While the major routes of steroidogenesis are well-established, research continues to uncover novel metabolic conversions and the enzymes responsible for them. nih.govdrugbank.com

The study of compounds like (17α)-9,17-dihydroxyandrost-4-en-3-one is intrinsically linked to the exploration of these lesser-known pathways. The introduction of hydroxyl groups at the C-9 and C-17 positions of the androstane (B1237026) skeleton points towards specific enzymatic activities. For instance, 9α-hydroxylation is a key step in the synthesis of glucocorticoids and is often mediated by microbial enzymes. nih.gov The stereochemistry at C-17 further dictates the specific HSDs involved in its formation.

Microbial transformation is a powerful tool for discovering and exploring novel steroid metabolic pathways. researchfloor.org Fungi and bacteria possess a diverse arsenal (B13267) of enzymes capable of performing highly specific modifications on the steroid nucleus, often at positions that are challenging to access through traditional chemical synthesis. nih.gov For example, various microbial strains have been shown to hydroxylate androstenedione (B190577) at multiple positions, including 11α, 11β, and 16α. bohrium.com The fermentation of androst-4-ene-3,17-dione with Curvularia lunata has been shown to yield a variety of hydroxylated products, including 11α-hydroxyandrost-4-ene-3,17-dione and 11α,17β-dihydroxyandrost-4-en-3-one. researchgate.net Such studies not only provide routes to novel steroid derivatives but also shed light on the enzymatic machinery that could be harnessed for targeted synthesis.

A significant challenge in this area is the identification and characterization of the enzymes responsible for these novel transformations. The sheer diversity of microbial enzymes makes this a non-trivial task. However, advances in genomics and proteomics are enabling researchers to identify candidate genes and express the corresponding enzymes for functional characterization.

Engineering of Microbial Strains and Enzymes for Tailored Steroid Transformations

The insights gained from studying natural steroid metabolism are paving the way for the rational design of microbial cell factories and engineered enzymes for specific steroid transformations. nih.gov This field of synthetic biology aims to create customized biocatalysts that can produce valuable steroids, such as (17α)-9,17-dihydroxyandrost-4-en-3-one, with high efficiency and selectivity. youtube.com

One of the major goals is the production of steroid synthons from abundant and inexpensive starting materials like phytosterols (B1254722). nih.gov Mycolicibacteria, for instance, are being engineered to efficiently convert sterols into key C19-steroid intermediates like androst-4-ene-3,17-dione (AD) and 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD). mdpi.com This often involves the deletion of genes responsible for unwanted side reactions or the degradation of the steroid nucleus, such as those encoding 3-ketosteroid-Δ1-dehydrogenases (KstD). nih.gov

Furthermore, the enzymes themselves can be engineered to improve their activity, stability, and substrate specificity. Structure-guided rational design, for example, has been used to enhance the 2α-hydroxylation efficiency of CYP154C2 towards androstenedione. asm.org By analyzing the crystal structure of the enzyme bound to its substrate, researchers can identify key amino acid residues to mutate to achieve the desired catalytic properties. asm.org This approach could be instrumental in developing biocatalysts for the specific hydroxylation patterns seen in (17α)-9,17-dihydroxyandrost-4-en-3-one.

Challenges in this area include the often-low activity of wild-type enzymes, the complexity of expressing and optimizing multi-enzyme pathways in a microbial host, and the potential toxicity of steroid substrates or products to the microorganisms. nih.gov Overcoming these hurdles requires a deep understanding of both enzyme mechanisms and microbial physiology.

Application of Computational Approaches in Steroid Structure-Function Research

Computational methods are becoming increasingly indispensable in modern steroid research. nih.gov These in silico tools offer a rapid and cost-effective way to investigate steroid structure-function relationships, predict metabolic fates, and guide the design of new bioactive molecules.

Molecular docking is a widely used technique to predict the binding orientation of a steroid within the active site of an enzyme. nih.gov This can provide valuable insights into the determinants of substrate specificity and the mechanism of catalysis. For example, docking studies have been used to understand the interactions between various steroid metabolites and butyrylcholinesterase, helping to explain their inhibitory activity. nih.gov Similar approaches could be used to model the binding of (17α)-9,17-dihydroxyandrost-4-en-3-one to various steroid receptors or metabolizing enzymes to predict its potential biological activities and metabolic profile.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, untested compounds. For instance, QSAR has been applied to analyze the anabolic potential of ecdysteroids. mdpi.com

The development of accurate computational models for steroidogenesis is also a significant area of research. researchgate.net Such models can simulate the complex network of enzymatic reactions involved in steroid biosynthesis and predict how the system will respond to the introduction of endocrine-active chemicals. This can be a valuable tool for assessing the potential endocrine-disrupting effects of novel steroids.

Despite the power of these computational tools, their predictive accuracy is still a challenge and is highly dependent on the quality of the input data and the sophistication of the algorithms used. Experimental validation remains crucial for confirming in silico predictions.

Interdisciplinary Research Integrating Chemical Biology, Synthetic Biology, and Systems Biology Approaches to Steroid Research

The complexity of steroid chemistry and biology necessitates a highly interdisciplinary approach, integrating concepts and techniques from chemical biology, synthetic biology, and systems biology.

Chemical biology provides the tools to synthesize novel steroid derivatives and probes that can be used to interrogate biological systems. mdpi.com For example, the synthesis of steroid-based hybrid molecules, such as those incorporating a pyridine (B92270) ring, is an active area of research aimed at discovering compounds with novel biological activities. nih.govnih.gov

Synthetic biology, as discussed earlier, offers the means to engineer biological systems for the production of specific steroids. youtube.com The design-build-test-learn cycle is central to this field, where computational design is followed by the construction of engineered organisms, experimental testing of their performance, and learning from the results to inform the next design iteration. youtube.com

Systems biology aims to understand the behavior of complex biological systems as a whole. In the context of steroid research, this involves integrating data from genomics, proteomics, and metabolomics to build comprehensive models of steroidogenic pathways and their regulation. nih.gov This holistic view is essential for understanding how perturbations, such as the introduction of a novel steroid, can affect the entire system.

The convergence of these disciplines is creating exciting new avenues for steroid research. For example, the development of novel chemo-enzymatic strategies, which combine the strengths of chemical synthesis and biocatalysis, is a promising approach for the sustainable production of complex steroids. nih.gov The integration of high-throughput screening methods with automated robotic platforms is also accelerating the pace of discovery in this field. youtube.com The primary challenge in this interdisciplinary landscape is fostering effective communication and collaboration between scientists from diverse backgrounds to tackle the multifaceted problems in steroid research.

Q & A

Basic Research Questions

Q. How can the structural configuration of (17|A)-9,17-dihydroxyandrost-4-en-3-one be accurately determined using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and DEPT-135) with high-resolution mass spectrometry (HRMS) to resolve stereochemical ambiguities. For crystalline samples, X-ray diffraction provides definitive confirmation of stereochemistry. Compare spectral data with structurally analogous steroids (e.g., 4-Androstenediol in ) to validate hydroxyl group positioning. Ensure purity via HPLC (>95%) to avoid signal interference .

Q. What experimental protocols are recommended for synthesizing this compound while minimizing oxidative degradation?

  • Methodological Answer : Conduct reactions under inert atmospheres (N2/Ar) and use antioxidants like BHT (butylated hydroxytoluene) during purification. Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol gradients) to isolate sensitive dihydroxy intermediates. Reference synthetic pathways for 17β-Cyano-9α,17α-dihydroxyandrost-4-en-3-one (CAS 116256-35-0) in for analogous protective group strategies .

Q. How should researchers design in vitro assays to assess the androgen receptor (AR) binding affinity of this compound?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [3H]-R1881) in AR-positive cell lines (e.g., LNCaP). Include control steroids (e.g., testosterone, dihydrotestosterone) to calibrate IC50 values. Validate results with luciferase reporter assays to measure transcriptional activation. Address batch variability by replicating experiments across ≥3 independent trials (n=4 per trial) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported metabolic stability data for this compound across hepatocyte models?

  • Methodological Answer : Perform interspecies comparisons (human vs. rat hepatocytes) under standardized conditions (e.g., 1 µM compound, 37°C, 120 min). Use LC-MS/MS to quantify parent compound and metabolites (e.g., glucuronidated or sulfated derivatives). Normalize data to protein content and cytochrome P450 activity (e.g., CYP3A4). Apply multivariate analysis to identify confounding variables (e.g., donor health status, incubation time) .

Q. How can researchers model the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Deploy a tiered approach:

  • Tier 1 : Measure logP (octanol-water partition coefficient) and aqueous solubility to predict bioaccumulation potential.
  • Tier 2 : Conduct microcosm studies with sediment/water systems to assess biodegradation half-life (t1/2) under varying pH and microbial loads.
  • Tier 3 : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate toxicity in Daphnia magna or algae. Cross-reference with data from structurally related steroids (e.g., 11-Ketoandrostenedione in ) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s anti-inflammatory effects?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., vs. dexamethasone). Incorporate mixed-effects models to account for inter-experimental variability. Validate assumptions via residual plots and normality tests (Shapiro-Wilk). Report 95% confidence intervals and effect sizes (Cohen’s d) .

Q. How can conflicting hypotheses about the compound’s role in glucocorticoid receptor (GR) crosstalk be tested experimentally?

  • Methodological Answer :

  • Hypothesis 1 (Direct GR Binding) : Perform fluorescence polarization assays with FITC-labeled dexamethasone.
  • Hypothesis 2 (Induced GR Phosphorylation) : Use phospho-specific antibodies (e.g., pGR-Ser211) in Western blotting.
  • Hypothesis 3 (Transcriptional Coactivation) : Perform chromatin immunoprecipitation (ChIP-seq) to assess GR recruitment to target genes (e.g., FKBP5). Include GR knockout cell lines as negative controls .

Data Management and Reproducibility

Q. What guidelines ensure reproducibility in chromatographic quantification of this compound?

  • Methodological Answer :

  • Column : Use C18 stationary phase with pre-column derivatization for polar hydroxyl groups.
  • Calibration : Prepare standard curves in biological matrix (e.g., plasma) to account for matrix effects.
  • Documentation : Report retention times, column lot numbers, and mobile phase pH in supplementary materials (per ). Share raw data in public repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs) : Track reaction temperature, catalyst purity, and stirring speed.
  • Critical Quality Attributes (CQAs) : Monitor yield, enantiomeric excess (ee), and residual solvents.
  • Statistical Process Control (SPC) : Use control charts to identify out-of-trend batches. Cross-validate with independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.